molecular formula C18H17N3S B2664744 2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,3]thiazolo[4,5-c]pyridine CAS No. 2379949-94-5

2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,3]thiazolo[4,5-c]pyridine

Cat. No.: B2664744
CAS No.: 2379949-94-5
M. Wt: 307.42
InChI Key: WLGQUFHRCXICGE-UHFFFAOYSA-N
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Description

“2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,3]thiazolo[4,5-c]pyridine” is a complex organic compound. It contains a spirocyclic scaffold, which is a distinctive class of organic compounds that has aroused much interest in the last decade . These compounds are especially popular for the design of peptidomimetic drugs .


Synthesis Analysis

The synthesis of 2-azaspiro[3.3]heptane-derived amino acids was performed by constructing both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . The expanded analogue is commercially available but expensive, and a new synthetic pathway has been reported .


Molecular Structure Analysis

The molecular structure of “this compound” is complex due to its spirocyclic scaffold. The structure was determined using 1H NMR and 13C NMR .

Safety and Hazards

While specific safety and hazard information for “2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,3]thiazolo[4,5-c]pyridine” is not available, it’s important to note that potential hazards and liabilities of similar compounds are often illustrated and explained, including any significant chemical or metabolic stability and toxicity risks .

Future Directions

Spirocyclic compounds like “2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,3]thiazolo[4,5-c]pyridine” have great potential in providing a wide variation of spatial disposition of functional groups . They are valuable structural alternatives to ubiquitous morpholine in medicinal chemistry . Therefore, the future research directions might include exploring their potential applications in drug discovery and design.

Properties

IUPAC Name

2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3S/c1-2-4-13(5-3-1)14-8-18(9-14)11-21(12-18)17-20-15-10-19-7-6-16(15)22-17/h1-7,10,14H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGQUFHRCXICGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)C3=NC4=C(S3)C=CN=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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